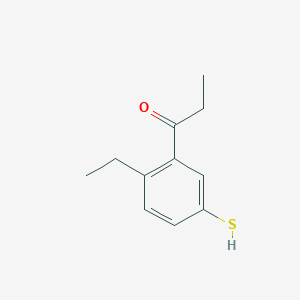

1-(2-Ethyl-5-mercaptophenyl)propan-1-one

Description

Contextualization of 1-(2-Ethyl-5-mercaptophenyl)propan-1-one within the Chemical Landscape

This compound is a specific example of a mercaptoaryl ketone. Its structure features a propiophenone (B1677668) core, substituted with an ethyl group at the ortho position and a mercapto group at the meta position relative to the ethyl group. This substitution pattern distinguishes it from other isomers and related compounds, potentially influencing its steric and electronic properties. While specific research on this exact molecule is limited, its chemical identity can be defined by its structural features and predicted properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1804159-09-8 | ChemicalBook mdpi.com |

| Molecular Formula | C11H14OS | ChemicalBook mdpi.com |

| Molecular Weight | 194.29 g/mol | ChemicalBook mdpi.com |

| Predicted Boiling Point | 317.4±35.0 °C | ChemicalBook mdpi.com |

| Predicted Density | 1.062±0.06 g/cm3 | ChemicalBook mdpi.com |

| Predicted pKa | 5.96±0.48 | ChemicalBook mdpi.com |

Note: The properties in this table are predicted and have not been experimentally verified in published literature.

Significance of Sulfur-Containing Aromatic Ketones in Contemporary Chemistry

Sulfur-containing compounds are integral to a wide array of applications in modern chemistry. nih.gov The presence of sulfur can introduce valuable biological activities, making these compounds promising candidates in medicinal chemistry. researchgate.net For instance, various sulfur-containing scaffolds are found in FDA-approved drugs. nih.gov The nucleophilicity of the thiol group and its ability to form disulfide bonds are key features in many biological processes.

In materials science, aromatic ketones with sulfur functionalities are explored for the development of novel polymers and organic semiconductors. researchgate.netnih.gov The sulfur atom can influence the electronic properties and intermolecular interactions of these materials, leading to desirable characteristics for electronic and optical applications. The versatility of organosulfur compounds makes them a subject of continuous research and development. researchgate.net

Overview of Research Paradigms and Current Gaps Pertaining to this compound

Current research on mercaptoaryl ketones generally focuses on the development of new synthetic methodologies and the exploration of their utility as building blocks for more complex molecules. Synthetic strategies often involve multi-step processes, including the introduction of the mercapto group onto a pre-existing aromatic ketone or the construction of the ketone functionality on a sulfur-containing aromatic precursor.

A significant research gap exists for this compound, as there is a notable absence of dedicated studies on its synthesis, reactivity, and potential applications in the scientific literature. The specific substitution pattern of this molecule may present unique synthetic challenges and could also lead to novel properties that have yet to be explored. Future research could focus on:

Development of efficient synthetic routes: Establishing a reliable and high-yielding synthesis for this compound would be the first step towards a thorough investigation of its properties.

Exploration of its reactivity: A detailed study of its chemical behavior, particularly the interplay between the ketone and mercapto groups, could reveal novel reaction pathways.

Investigation of its potential applications: Based on the properties of related sulfur-containing aromatic ketones, this compound could be investigated for its potential in medicinal chemistry as a scaffold for drug discovery, or in materials science as a monomer or precursor for functional polymers.

The lack of specific data highlights an opportunity for new research to fill this void in the chemical literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

1-(2-ethyl-5-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C11H14OS/c1-3-8-5-6-9(13)7-10(8)11(12)4-2/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

VYAAVYYPNJHKLK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)S)C(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 2 Ethyl 5 Mercaptophenyl Propan 1 One

Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For 1-(2-Ethyl-5-mercaptophenyl)propan-1-one, the primary disconnections would target the formation of the carbon-sulfur bond and the acylation of the aromatic ring.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the C-S bond: The thiol group can be introduced in the final steps of the synthesis to avoid potential catalyst poisoning or unwanted side reactions. This leads to a halogenated precursor, such as 1-(5-bromo-2-ethylphenyl)propan-1-one. The thiol can then be introduced via a nucleophilic substitution reaction with a sulfur nucleophile.

Disconnection of the acyl group: The propanoyl group can be introduced onto an ethylbenzene (B125841) derivative via a Friedel-Crafts acylation reaction. This would involve reacting 1-bromo-4-ethylbenzene (B134493) with propanoyl chloride in the presence of a Lewis acid catalyst.

Alternative Disconnection: An alternative approach involves the functionalization of a pre-existing mercapto-substituted aromatic compound. However, this is often less favorable due to the reactivity of the thiol group.

Based on this analysis, key precursors for the synthesis of this compound can be identified.

| Precursor | Role in Synthesis |

|---|---|

| 1-Bromo-4-ethylbenzene | Starting material for the aromatic core. |

| Propanoyl chloride | Acylating agent for Friedel-Crafts reaction. |

| Sodium hydrosulfide (B80085) (NaSH) | Sulfur source for the introduction of the mercapto group. |

Development of Targeted Synthetic Routes

Based on the retrosynthetic analysis, a targeted synthetic route can be proposed. The key steps would involve the regioselective acylation of the aromatic ring followed by the introduction of the mercapto group.

The primary challenge in the synthesis of this compound is achieving the desired regiochemistry. The ethyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, the Friedel-Crafts acylation of 1-bromo-4-ethylbenzene with propanoyl chloride would be expected to yield a mixture of isomers.

To overcome this, a blocking group strategy could be employed, or a more regioselective synthetic method could be chosen. For instance, a Fries rearrangement of a corresponding ester precursor could offer better control over the position of acylation.

Another critical aspect is the chemoselective introduction of the thiol group. The use of a protected thiol equivalent, such as a thiocyanate (B1210189) or a xanthate, can prevent side reactions. The free thiol can then be unmasked in a later step under mild conditions.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider for each step include:

Friedel-Crafts Acylation:

Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, FeCl₃) can significantly influence the reaction rate and selectivity.

Solvent: The solvent can affect the solubility of the reactants and the stability of the intermediate carbocation.

Temperature: Controlling the temperature is essential to prevent side reactions such as polyacylation or rearrangement.

Nucleophilic Aromatic Substitution for Thiol Introduction:

Sulfur Nucleophile: The choice of the sulfur nucleophile (e.g., NaSH, thiourea (B124793) followed by hydrolysis) can impact the reaction efficiency.

Catalyst: In some cases, a transition metal catalyst, such as palladium or copper, can facilitate the C-S bond formation.

Reaction Time and Temperature: These parameters need to be carefully controlled to ensure complete conversion without product degradation.

The following table summarizes potential optimization strategies for the key reaction steps.

| Reaction Step | Parameter to Optimize | Potential Improvement |

|---|---|---|

| Friedel-Crafts Acylation | Lewis Acid | Screening different Lewis acids and their amounts to improve regioselectivity. |

| Solvent | Using a non-polar solvent to minimize side reactions. | |

| Temperature | Running the reaction at low temperatures to enhance selectivity. | |

| Thiol Introduction | Sulfur Reagent | Using a protected thiol reagent to avoid side reactions. |

| Catalyst | Employing a suitable catalyst to lower the activation energy. | |

| Reaction Conditions | Optimizing temperature and reaction time for maximum yield. |

Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact. researchgate.netmdpi.com Key considerations include:

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. mdpi.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

For instance, the use of a solid acid catalyst for the Friedel-Crafts acylation could simplify the work-up procedure and allow for catalyst recycling. Similarly, employing a catalytic amount of a transition metal for the C-S bond formation would be a greener alternative to stoichiometric reagents. researchgate.net

Novel Catalyst Systems for Organosulfur Compound Synthesis

Recent advances in catalysis offer new possibilities for the efficient and selective synthesis of organosulfur compounds. nih.gov For the synthesis of this compound, several novel catalyst systems could be explored:

Palladium-catalyzed C-S Cross-Coupling: Palladium complexes with specific ligands have shown high efficacy in forming aryl C-S bonds from aryl halides and thiols. researchgate.net These catalysts often operate under mild conditions and exhibit high functional group tolerance.

Copper-catalyzed Thiolation: Copper-based catalysts provide a cost-effective alternative to palladium for C-S bond formation. Various copper salts and complexes have been developed for this purpose.

Nickel-catalyzed Cross-Coupling: Nickel catalysts are also emerging as powerful tools for the synthesis of organosulfur compounds, offering unique reactivity and selectivity profiles.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area in organic synthesis. nih.gov While less common for C-S bond formation, the development of new organocatalytic methods could provide a metal-free approach to the synthesis of the target compound.

The application of these advanced catalytic systems could lead to a more efficient, selective, and sustainable synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 1 2 Ethyl 5 Mercaptophenyl Propan 1 One

Reactivity Profiles of the Mercapto (-SH) Moiety

The mercapto group, also known as a thiol group, is the sulfur analog of an alcohol. britannica.com Its reactivity is characterized by the nucleophilicity of the sulfur atom, its acidity, and its susceptibility to oxidation.

The sulfur atom of the mercapto group in 1-(2-Ethyl-5-mercaptophenyl)propan-1-one is a potent nucleophile. This is due to the relatively low electronegativity of sulfur and the presence of lone pair electrons. As a nucleophile, the thiol can participate in a variety of addition and substitution reactions.

One of the most common reactions is the formation of thioethers through S-alkylation. In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion. This anion can then react with alkyl halides in a classic SN2 reaction.

Table 1: Illustrative S-Alkylation Reactions of this compound

| Alkylating Agent | Base | Product | Reaction Type |

| Methyl Iodide | Sodium Hydroxide | 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one | SN2 |

| Benzyl Bromide | Potassium Carbonate | 1-(2-Ethyl-5-(benzylthio)phenyl)propan-1-one | SN2 |

| Ethyl Bromoacetate | Triethylamine | Ethyl 2-((3-ethyl-4-propionylphenyl)thio)acetate | SN2 |

The mercapto group can also undergo Michael addition to α,β-unsaturated carbonyl compounds. In this reaction, the thiol adds to the β-carbon of the unsaturated system, a type of conjugate addition. This reaction is typically catalyzed by a base.

The sulfur atom in the mercapto group is in its lowest oxidation state (-2) and is therefore readily oxidized. The nature of the product depends on the strength of the oxidizing agent used.

Mild oxidizing agents, such as iodine (I2) or hydrogen peroxide (H2O2) in stoichiometric amounts, will typically oxidize the thiol to a disulfide. libretexts.org This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or nitric acid (HNO3), can further oxidize the sulfur atom to form sulfonic acids (-SO3H). britannica.com This transformation involves a significant change in the electronic and steric properties of the molecule.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Sulfur Oxidation State |

| Iodine (I2) | 1,2-bis(3-ethyl-4-propionylphenyl)disulfane | -1 |

| Hydrogen Peroxide (H2O2) | 1-(2-Ethyl-5-sulfinylphenyl)propan-1-one (sulfoxide) | 0 |

| Potassium Permanganate (KMnO4) | 3-Ethyl-4-propionylbenzenesulfonic acid | +6 |

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the radical-mediated addition of a thiol across a double or triple bond, respectively. These reactions are known for their high efficiency, selectivity, and mild reaction conditions.

The reaction is initiated by a radical initiator, which abstracts the hydrogen atom from the thiol to generate a thiyl radical. This radical then adds to the alkene or alkyne, and the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule to propagate the chain.

Reactivity Profiles of the Propan-1-one (Ketone) Moiety

The propan-1-one group is a ketone, characterized by a carbonyl group (C=O) bonded to two carbon atoms. Its reactivity is centered on the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This leads to a variety of addition and condensation reactions.

One important class of reactions is the aldol (B89426) condensation. In the presence of a base or acid, the ketone can react with another enolizable carbonyl compound (or itself) to form a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.

The ketone can also react with Grignard reagents or organolithium compounds to form tertiary alcohols. The reaction with primary or secondary amines can lead to the formation of imines or enamines, respectively.

Table 3: Representative Carbonyl Reactions of this compound

| Reagent | Product Type | Reaction Name |

| Benzaldehyde (in presence of base) | α,β-Unsaturated Ketone | Aldol Condensation |

| Methylmagnesium Bromide | Tertiary Alcohol | Grignard Reaction |

| Aniline | Imine | Imine Formation |

| Pyrrolidine | Enamine | Enamine Formation |

The protons on the carbon atom adjacent to the carbonyl group (the α-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion.

The formation of the enolate is a key step in many reactions of ketones, including the aldol condensation mentioned above, as well as halogenation and alkylation at the α-position. The equilibrium between the keto and enol tautomers is known as keto-enol tautomerism. For most simple ketones, the keto form is significantly more stable.

The presence of the ethyl group on the aromatic ring may introduce some steric hindrance that could influence the rate and regioselectivity of reactions involving the α-protons.

Interplay Between Mercapto and Ketone Functional Groups

The presence of both a nucleophilic thiol group and an electrophilic ketone function within the same molecule sets the stage for a range of intramolecular interactions and synergistic effects that can profoundly influence its chemical properties.

In this compound, the thiol and ketone groups are positioned in a way that allows for through-space and potentially through-bond interactions. One of the most significant of these is the potential for intramolecular hydrogen bonding between the thiol hydrogen and the carbonyl oxygen. While typically weaker than the hydrogen bonds involving hydroxyl groups, a S-H···O=C interaction can influence the conformation of the molecule and the electronic properties of both functional groups. nih.gov

Computational studies on analogous o-mercaptophenyl ketones suggest that such an intramolecular hydrogen bond can lead to a more planar arrangement of the functional groups relative to the aromatic ring. This interaction can be observed spectroscopically, for instance, through a red shift (lowering of frequency) of the S-H stretching vibration in the infrared (IR) spectrum and a downfield shift of the thiol proton resonance in the ¹H NMR spectrum. nih.gov

The synergistic effect of these groups also manifests in the electronic nature of the molecule. The electron-withdrawing nature of the propanoyl group can increase the acidity of the thiol proton, making it a better hydrogen bond donor and a more potent nucleophile upon deprotonation. Conversely, the electron-donating potential of the mercapto group can influence the reactivity of the ketone.

Table 1: Representative Spectroscopic Data for Intramolecular Interactions in o-Mercaptophenyl Ketone Analogs

| Spectroscopic Probe | Observed Effect | Implication |

| Infrared (IR) Spectroscopy | S-H stretching frequency shifts from ~2580 cm⁻¹ to ~2550 cm⁻¹ | Weakening of the S-H bond due to intramolecular hydrogen bonding. |

| ¹H NMR Spectroscopy | Thiol proton (-SH) chemical shift appears downfield (δ > 5 ppm) | Deshielding of the proton due to its proximity to the electronegative carbonyl oxygen. |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) chemical shift is influenced by the through-space interaction with the thiol group. | Alteration of the electronic environment of the carbonyl carbon. |

Note: The data presented in this table are representative values based on studies of analogous o-mercaptophenyl ketones and are intended to be illustrative for this compound.

The interplay between the mercapto and ketone groups can direct the course of chemical reactions, leading to pathways that might not be observed in monofunctional analogs. For instance, the thiol group can act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon. This can lead to the formation of cyclic hemithioacetals, which can be intermediates in subsequent reactions. The equilibrium between the open-chain and cyclic forms is influenced by factors such as solvent polarity and pH.

This intramolecular assistance can enhance the rate of reactions at the carbonyl group. For example, in the presence of a base, the more nucleophilic thiolate can readily attack the carbonyl, facilitating reactions such as reductions or additions. Furthermore, the thiol group can act as an intramolecular catalyst. In reactions where the ketone is converted to a different functional group, the neighboring thiol can participate in the mechanism, for example, by stabilizing intermediates or transition states.

The presence of the two functional groups also raises questions of chemoselectivity in reactions with external reagents. A strong nucleophile might preferentially attack the carbonyl carbon, while an electrophile might react with the sulfur atom of the thiol. The outcome of such reactions will depend on the nature of the reagent and the reaction conditions. For instance, mild oxidizing agents might selectively oxidize the thiol to a disulfide, leaving the ketone untouched, whereas strong reducing agents might reduce the ketone to an alcohol.

Advanced Mechanistic Elucidation through Kinetic and Spectroscopic Probes

A detailed understanding of the reaction mechanisms of this compound requires the use of advanced kinetic and spectroscopic techniques. These methods can provide insights into the rates of reactions, the structures of intermediates, and the energetic profiles of reaction pathways.

Kinetic studies are essential for quantifying the influence of the intramolecular interactions on reactivity. By comparing the rate constants of reactions involving this compound with those of appropriate monofunctional analogs (e.g., 1-(4-ethylphenyl)propan-1-one (B134316) and 3-ethylthiophenol), it is possible to determine the magnitude of any rate enhancement or retardation due to the presence of both functional groups. For example, the rate of a nucleophilic addition to the ketone could be measured under pseudo-first-order conditions, and the resulting rate constant would provide a quantitative measure of the carbonyl group's reactivity.

Table 2: Hypothetical Kinetic Data for Nucleophilic Addition to Illustrate Intramolecular Effects

| Compound | Reaction with Nucleophile (e.g., NaBH₄) | Relative Rate Constant (k_rel) |

| 1-(4-Ethylphenyl)propan-1-one | Reduction of ketone | 1.0 |

| This compound | Intramolecularly assisted reduction of ketone | > 1.0 (expected) |

| 1-(2-Ethyl-5-methoxyphenyl)propan-1-one | Steric hindrance and electronic effects from methoxy (B1213986) group | < 1.0 (expected) |

Note: This table presents a hypothetical scenario to illustrate how kinetic data could be used to probe the reactivity of this compound. Actual rate constants would need to be determined experimentally.

Spectroscopic probes are invaluable for identifying and characterizing transient species and intermediates in a reaction. For instance, time-resolved IR or NMR spectroscopy could be used to observe the formation and decay of a cyclic hemithioacetal intermediate. Changes in the UV-Vis spectrum during a reaction can also be monitored to follow the kinetics of the transformation.

Mass spectrometry provides crucial information about the structure of the molecule and its fragmentation patterns, which can be used to deduce connectivity and identify products. For this compound, characteristic fragmentation would likely involve cleavage alpha to the carbonyl group, leading to the loss of an ethyl radical or the formation of an acylium ion. The presence of the thiol group might also lead to unique fragmentation pathways.

By combining these kinetic and spectroscopic methods with computational modeling, a comprehensive picture of the chemical reactivity and mechanistic intricacies of this compound can be developed. Such studies are fundamental to understanding the behavior of bifunctional molecules and for the rational design of new synthetic methodologies.

Theoretical and Computational Chemistry of 1 2 Ethyl 5 Mercaptophenyl Propan 1 One

Electronic Structure and Molecular Conformation Analysis

The electronic structure and three-dimensional shape (conformation) of a molecule are fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to investigate these aspects at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in this case, the 1-(2-Ethyl-5-mercaptophenyl)propan-1-one molecule. DFT calculations would be employed to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry.

In a typical DFT study, the initial step involves constructing a hypothetical 3D model of the molecule. This model is then subjected to a geometry optimization process. The calculation iteratively adjusts the positions of the atoms to find the arrangement that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

Illustrative Data Table for Optimized Geometrical Parameters (Placeholder Data):

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-H | 1.34 Å |

| Bond Angle | C-C=O | 120.5° |

| Dihedral Angle | C-C-S-H | 15.2° |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a DFT calculation.

Conformational Isomerism and Tautomeric Equilibria

The presence of rotatable single bonds in this compound, such as those in the ethyl and propanone side chains, allows for the existence of different spatial arrangements known as conformational isomers or conformers. A computational analysis would explore the potential energy surface by systematically rotating these bonds to identify various stable conformers and the energy barriers between them. This would reveal the most likely shapes the molecule adopts at room temperature.

Furthermore, the presence of a thiol group (-SH) and a ketone group (C=O) raises the possibility of tautomerism. Tautomers are isomers that readily interconvert, typically by the migration of a proton. In this case, keto-enol and thione-thiol tautomerism could be investigated. Computational methods would be used to calculate the relative energies of the different tautomeric forms to predict which form is more stable and therefore more abundant under equilibrium conditions.

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

Quantum chemistry provides a set of descriptors that can be used to predict how a molecule will react and where on the molecule a reaction is most likely to occur.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the ability of a molecule to accept electrons (electrophilicity). youtube.com

A computational analysis of this compound would calculate the energies and visualize the spatial distribution of its HOMO and LUMO. The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO lobes on the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Illustrative Data Table for FMO Analysis (Placeholder Data):

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily localized on the sulfur atom and the phenyl ring, suggesting these are the primary sites for electron donation. |

| LUMO | -1.5 | Concentrated on the carbonyl carbon and the phenyl ring, indicating these are the likely sites for electron acceptance. |

| HOMO-LUMO Gap | 4.7 | Suggests moderate chemical reactivity. |

Note: The values and descriptions in this table are hypothetical and for illustrative purposes.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping out the reaction pathway on the potential energy surface. A crucial point on this pathway is the transition state, which is the highest energy point that must be overcome for the reaction to proceed.

By performing transition state calculations, chemists can determine the activation energy of a reaction, which is directly related to the reaction rate. This allows for the comparison of different possible reaction mechanisms to determine the most favorable pathway. For this compound, one could theoretically study reactions such as oxidation of the thiol group or addition to the carbonyl group.

Simulation of Spectroscopic Properties

Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data or predicting the spectral features of a yet-to-be-synthesized molecule. For this compound, the following spectroscopic properties would be of interest:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. This can help in identifying the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental results to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides insight into the molecule's electronic structure and its color (or lack thereof).

These simulated spectra serve as powerful tools for the structural elucidation and characterization of the target compound.

Vibrational (IR, Raman) Spectra Modeling

Computational modeling of vibrational spectra, such as Infrared (IR) and Raman spectroscopy, provides valuable insights into the molecular structure, bonding, and functional groups present in a molecule. For this compound, these calculations would typically be performed using quantum chemical methods like Density Functional Theory (DFT).

A common approach involves geometry optimization of the molecule to find its lowest energy conformation. Following this, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

The output of these calculations would be a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. This theoretical data can then be compared with experimental spectra for validation. Key vibrational modes expected for this compound would include the C=O stretch of the propanone group, the S-H stretch of the mercapto group, C-H stretches of the ethyl and phenyl groups, and various vibrations of the benzene (B151609) ring.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (IR) | Calculated Intensity (IR) | Calculated Frequency (cm⁻¹) (Raman) | Calculated Activity (Raman) |

| S-H Stretch | ~2550 | Moderate | ~2550 | Strong |

| C=O Stretch | ~1680 | Strong | ~1680 | Moderate |

| Aromatic C-H Stretch | ~3050-3100 | Weak | ~3050-3100 | Strong |

| Aliphatic C-H Stretch | ~2850-2970 | Moderate | ~2850-2970 | Moderate |

| C-S Stretch | ~600-700 | Moderate | ~600-700 | Weak |

Note: This table presents expected ranges and intensities based on characteristic functional group vibrations and is for illustrative purposes only, as specific computational data for the target molecule is not available.

Electronic (UV-Vis) Spectra and Excited State Properties

The electronic properties and UV-Vis spectrum of this compound can be investigated using time-dependent density functional theory (TD-DFT). This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum.

These calculations provide information about the electronic structure of the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key parameter that influences the electronic transitions. For this compound, the electronic transitions would likely involve π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group. The presence of the sulfur atom with its lone pairs of electrons could also contribute to the electronic spectrum.

Table 2: Hypothetical Calculated Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~320 | ~0.02 | n→π* (C=O) |

| S0 → S2 | ~280 | ~0.35 | π→π* (Aromatic) |

| S0 → S3 | ~250 | ~0.15 | π→π* (Aromatic) |

Note: This table is a hypothetical representation of the type of data that would be generated from TD-DFT calculations and is not based on actual computed values for the target molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular and reliable approach for this purpose.

The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be quite high, often within 0.2 ppm for ¹H and 2 ppm for ¹³C of experimental values. d-nb.info

For this compound, these calculations would predict the chemical shifts for all the unique protons and carbon atoms in the molecule. This information is invaluable for structural elucidation and for confirming the identity of a synthesized compound. The predicted shifts would be influenced by the electronic environment of each nucleus, including the effects of the electron-withdrawing carbonyl group and the electron-donating ethyl and mercapto groups on the aromatic ring.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~200 |

| Aromatic Carbons | - | ~125-145 |

| Ethyl Group (CH₂) | ~2.7 | ~25 |

| Ethyl Group (CH₃) | ~1.2 | ~14 |

| Propanone Group (CH₂) | ~2.9 | ~35 |

| Propanone Group (CH₃) | ~1.1 | ~8 |

| Aromatic Protons | ~7.0-7.5 | - |

| Mercapto Proton (S-H) | ~3.5 | - |

Note: This table provides an estimation of the chemical shifts based on typical values for similar functional groups and is not derived from specific calculations for the target molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like "1-(2-Ethyl-5-mercaptophenyl)propan-1-one," high-resolution NMR would provide precise information about the chemical environment of each proton and carbon atom.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons, multi-dimensional (2D) NMR experiments would be essential for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would definitively connect the methyl protons to the methylene (B1212753) protons within the ethyl group, and similarly, trace the connectivity within the propanone side chain. It would also help to assign the coupling relationships between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s), for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. It would be instrumental in piecing together the molecular fragments. For example, HMBC would show correlations from the methylene protons of the ethyl group to the aromatic carbons, and from the methylene protons of the propanone chain to the carbonyl carbon and the aromatic ring, confirming the substitution pattern.

A hypothetical data table summarizing expected 2D NMR correlations is presented below.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (via HMBC) | Structural Fragment Confirmed |

| Protons of ethyl group's CH₂ | Aromatic carbons, Carbonyl carbon | Connectivity of ethyl and propanoyl groups to the phenyl ring |

| Aromatic protons | Carbonyl carbon, Ethyl group carbons | Substitution pattern on the aromatic ring |

| Protons of propanone's CH₂ | Carbonyl carbon, Aromatic carbons | Attachment of the propanone group |

The presence of rotatable single bonds, such as the bond between the aromatic ring and the propanone group, could give rise to different conformations. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, would provide insight into the energy barriers of these rotational processes. By analyzing changes in the NMR lineshape, it would be possible to determine if certain conformations are favored and to quantify the rate of exchange between them.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, would provide a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the compound's elemental formula. For "this compound" (C₁₁H₁₄OS), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Analysis of these fragments would help to confirm the connectivity of the functional groups. Expected fragmentation pathways for this molecule would likely involve:

Loss of the ethyl group from the propanone chain (a McLafferty rearrangement is possible).

Cleavage of the bond between the carbonyl group and the aromatic ring.

Fragmentation of the ethyl group attached to the ring.

By analyzing the m/z values of these fragments, the proposed structure could be confidently verified.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: This technique would be expected to show characteristic absorption bands for the key functional groups. A strong absorption band around 1670-1690 cm⁻¹ would be indicative of the aryl ketone carbonyl (C=O) stretch. The S-H (thiol) stretch would likely appear as a weak band around 2550-2600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The S-H and C-S stretching vibrations, which can be weak in the IR, might be more readily observed.

A summary of expected key vibrational frequencies is provided in the table below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Method |

| C=O (Aryl Ketone) | ~1670-1690 | FT-IR (Strong) |

| S-H (Thiol) | ~2550-2600 | FT-IR (Weak), Raman |

| C-S (Thioether) | ~600-800 | Raman, FT-IR |

| Aromatic C=C | ~1450-1600 | FT-IR, Raman (Strong) |

| Aromatic C-H | ~3000-3100 | FT-IR, Raman |

| Aliphatic C-H | ~2850-2960 | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is instrumental in elucidating the electronic structure and optical characteristics of "this compound". The presence of a substituted benzene (B151609) ring, a carbonyl group, and a sulfur-containing mercapto group gives rise to a distinct spectroscopic signature.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to various electronic transitions within the molecule. The aromatic ring and the carbonyl group are the primary chromophores. Typically, aromatic ketones display two main absorption bands: a strong band at shorter wavelengths (around 240-280 nm) attributed to the π → π* transition of the benzene ring, and a weaker band at longer wavelengths (around 300-340 nm) corresponding to the n → π* transition of the carbonyl group. The presence of the ethyl and mercapto substituents on the phenyl ring can cause a bathochromic (red) shift in these absorption maxima due to their electron-donating effects, which extend the conjugation of the system.

Fluorescence spectroscopy provides further insights into the electronic properties. Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax by emitting a photon. While many aromatic ketones exhibit weak fluorescence or phosphorescence at room temperature due to efficient intersystem crossing, the specific substitution pattern on "this compound" could influence its emissive properties. The solvent environment can also play a crucial role in the observed fluorescence, with solvent polarity affecting the energy levels of the excited states. A hypothetical fluorescence spectrum might show an emission maximum at a longer wavelength than the absorption maximum, with the difference known as the Stokes shift.

Table 1: Hypothetical Electronic Spectroscopy Data for this compound in Methanol (B129727)

| Parameter | Value | Transition |

| λmax (Absorption) 1 | ~255 nm | π → π |

| λmax (Absorption) 2 | ~330 nm | n → π |

| Molar Absorptivity (ε) at λmax 1 | ~12,000 M⁻¹cm⁻¹ | - |

| Molar Absorptivity (ε) at λmax 2 | ~250 M⁻¹cm⁻¹ | - |

| λmax (Emission) | ~420 nm | - |

| Stokes Shift | ~90 nm | - |

Chromatographic Separations and Purification Methods

Chromatographic techniques are essential for the separation, purification, and quantification of "this compound" from reaction mixtures or for quality control purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of non-volatile compounds like "this compound". A reversed-phase HPLC method would be the most common approach. In this setup, a nonpolar stationary phase (typically a C18-silica column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol and water.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar nature, "this compound" would be well-retained on a C18 column. The precise retention time would depend on the specific mobile phase composition, flow rate, and column temperature. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, can be employed to ensure efficient separation from both more polar and less polar impurities.

For quantification, a calibration curve is constructed by analyzing standard solutions of the compound at known concentrations. The peak area from the chromatogram of the sample is then used to determine its concentration by interpolation from the calibration curve. Purity is assessed by observing the presence of any other peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 40% B, increase to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~9.5 min |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility due to its molecular weight and polar functional groups, GC analysis could be feasible, particularly at high temperatures. However, the presence of the thiol (-SH) group can sometimes lead to issues such as peak tailing on standard nonpolar GC columns.

To improve volatility and chromatographic performance, derivatization of the mercapto group can be performed. For instance, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the polar -SH group into a nonpolar -S-Si(CH₃)₃ group. This derivatized compound would be more volatile and exhibit better peak shape in GC analysis. The choice of a suitable capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), would be appropriate for separating the derivative from other components.

Advanced Detection Methods in Chromatography

To enhance the information obtained from chromatographic separations, advanced detectors can be coupled with HPLC and GC systems.

For HPLC, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly advantageous. Unlike a standard single-wavelength UV detector, a DAD collects the entire UV-Vis spectrum for the analyte as it elutes from the column. This provides not only quantitative data but also qualitative information, helping to confirm the identity of the peak and assess its purity.

The most powerful detection method is Mass Spectrometry (MS) . When coupled with HPLC (LC-MS) or GC (GC-MS), it provides highly specific and sensitive detection. Mass spectrometry measures the mass-to-charge ratio of ionized molecules. For "this compound", LC-MS analysis would likely show a prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, further confirming its identity. Fragmentation patterns observed in the mass spectrum (MS/MS) can provide detailed structural information.

Table 3: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Information Provided |

| LC-MS | ESI+ | 195.0838 | [M+H]⁺ of C₁₁H₁₄OS |

| GC-MS (of TMS derivative) | EI | 266.1239 | Molecular ion [M]⁺ of C₁₄H₂₂OSSi |

| HRMS (LC-TOF-MS) | ESI+ | 195.0838 | High-accuracy mass for formula confirmation |

Based on a comprehensive search, there is currently a significant lack of specific scientific literature and data available for the chemical compound "this compound" regarding its applications in advanced materials science and catalysis. The search did not yield detailed research findings, data tables, or scholarly articles directly pertaining to the synthesis and characterization of its metal complexes, its role in catalysis, or its use as a precursor for polymers, supramolecular architectures, or chemical probes.

The provided outline requires a thorough and scientifically accurate discussion of these specific applications. Without accessible research focused on "this compound," it is not possible to generate an article that adheres to the strict requirements of the prompt and maintains a professional and authoritative tone based on verifiable sources.

General information on related classes of compounds, such as other mercaptophenyl derivatives or Schiff base ligands, is available. However, extrapolating this information to the specific subject compound would be speculative and would not meet the instruction to focus solely on "this compound."

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data for the specified compound. Further research and publication on the applications of "this compound" in materials science and catalysis are needed before a comprehensive article can be written.

Applications in Advanced Materials Science and Catalysis

Exploration of Redox Properties in Functional Materials

The defining feature of 1-(2-Ethyl-5-mercaptophenyl)propan-1-one is the presence of a mercapto (thiol) group, which imparts significant redox activity to the molecule. Thiols are known for their ability to undergo oxidation-reduction reactions, most notably the reversible formation of disulfide bonds (-S-S-). nih.govlibretexts.org This reversible thiol-disulfide interconversion is a cornerstone of redox-responsive materials, which can change their properties in response to an electrical stimulus or a change in the chemical environment. nih.gov

The redox behavior of aromatic thiols can be harnessed in the design of "smart" materials. For instance, polymers incorporating thiol-containing moieties can exhibit stimulus-responsive behavior, where the cleavage and formation of disulfide bonds under mild conditions can be triggered by various stimuli, including changes in redox state, pH, light, or heat. nih.gov This dynamic covalent chemistry is central to the development of self-healing materials and drug delivery systems. nih.govnih.gov

Electrochemical Characteristics:

The electrochemical properties of molecules containing thiol and ketone groups are of particular interest. The thiol group can be oxidized to form a disulfide, while the ketone group can be reduced. researchgate.net The specific redox potentials for these transformations in this compound would be influenced by the electronic effects of the substituents on the aromatic ring—namely, the electron-donating ethyl group and the electron-withdrawing propanoyl group.

| Functional Group | Redox Process | Expected Product | Potential Application |

|---|---|---|---|

| Thiol (-SH) | Oxidation | Disulfide (-S-S-) | Redox-switchable polymers, self-healing materials |

| Ketone (C=O) | Reduction | Secondary Alcohol (-CH(OH)-) | Electrochemical synthesis, sensors |

Applications in Redox-Responsive Polymers:

The incorporation of this compound as a monomer or a pendant group in a polymer chain could lead to the creation of redox-responsive materials. researchgate.net The reversible formation of disulfide crosslinks can be used to control the mechanical properties of hydrogels and nanogels. nih.govresearchgate.net For example, in an oxidizing environment, the formation of disulfide bonds would lead to a more crosslinked and rigid material. Conversely, in a reducing environment, the cleavage of these bonds would result in a softer, more flexible material. This switching capability is highly desirable for applications such as controlled drug release, where the disassembly of a drug-loaded nanocarrier can be triggered by the reducing environment inside a cell. nih.govacs.org

Catalytic Activity:

Aromatic thiols and their derivatives have also been explored for their catalytic applications. acs.orgspringerprofessional.de The sulfur atom in the thiol group can act as a nucleophile or a ligand for metal catalysts. In the context of this compound, the thiol group could participate in organocatalysis or be used to anchor metal nanoparticles to a support, creating a robust heterogeneous catalyst. The presence of the ketone functionality could also play a role in catalysis, either by coordinating to metal centers or by participating in hydrogen bonding interactions.

Research Findings on Related Compounds:

Studies on similar aromatic ketones and thiols provide insights into the potential of this compound. For instance, the synthesis and biological evaluation of 1-phenyl-2-(phenylamino)ethanone derivatives have demonstrated the importance of the ketone moiety in molecular interactions. nih.govmdpi.com Furthermore, research on the electrochemical behavior of mercapto-substituted nitrones has provided valuable data on the redox properties of related organosulfur compounds. researchgate.net The electrochemical synthesis of new compounds through the oxidation of molecules containing both hydroxyl and ketone-like structures in the presence of thiols has also been reported, highlighting the synthetic utility of these redox-active groups. researchgate.net

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 1-(2-Ethyl-5-mercaptophenyl)propan-1-one is poised to benefit significantly from the shift from traditional batch processing to continuous flow chemistry and automated synthesis platforms. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety profiles. researchgate.netresearchgate.net The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often reducing reaction times from hours to minutes. researchgate.net

Automated synthesis platforms can further accelerate the discovery and optimization of derivatives. chemrxiv.orgchemrxiv.org These systems allow for rapid, iterative synthesis, which is ideal for exploring the chemical space around the core mercaptoaryl ketone structure. fu-berlin.de By automating sequences of coupling, purification, and deprotection, researchers can generate libraries of related compounds with varied substituents, enabling high-throughput screening for desired properties. researchgate.netfu-berlin.de For the synthesis of ketones specifically, flow processes have been shown to suppress the formation of undesired byproducts, a common issue in batch reactions involving highly reactive organometallic reagents. researchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Significant reduction in process time researchgate.net |

| Yield & Purity | Variable; often requires extensive purification | Generally higher yields and purity researchgate.net | Improved efficiency and reduced downstream processing |

| Safety | Risk of thermal runaway with exothermic reactions | Superior heat dissipation, enhanced safety researchgate.net | Safer handling of hazardous reagents and intermediates |

| Scalability | Complex and non-linear scale-up | Straightforward scaling by running longer or in parallel | More predictable and efficient process development |

Exploration of Bio-orthogonal Reactions (excluding biological applications)

Bio-orthogonal chemistry involves reactions that can proceed in a complex chemical environment without interfering with other functional groups. researchgate.netwikipedia.org While developed for biological systems, the principles of high selectivity and orthogonality are increasingly valuable in materials science and polymer chemistry. The structure of this compound contains two functional groups—a ketone and a thiol—that are known participants in distinct bio-orthogonal reactions. nih.gov

This dual functionality allows for sequential or simultaneous orthogonal ligations.

Ketone Ligation: The ketone moiety can react with aminooxy or hydrazide compounds to form stable oxime or hydrazone linkages, respectively. nih.govchempep.comacs.org This reaction is highly selective for the carbonyl group.

Thiol Ligation: The mercapto group can participate in reactions such as native chemical ligation or react with specific phosphine (B1218219) reagents. nih.govnih.gov

The ability to functionalize the molecule at two different sites using two mutually orthogonal reactions opens up possibilities for creating complex molecular architectures, cross-linked polymers, and functionalized surfaces. For instance, the thiol could be used to anchor the molecule to a surface, while the ketone remains available for subsequent reaction with a probe or another molecule.

| Functional Group | Reaction Class | Reactant Partner | Resulting Linkage | Key Feature |

|---|---|---|---|---|

| Ketone | Oxime Ligation | Aminooxy-functionalized molecule | Oxime | Highly selective for carbonyls chempep.comacs.org |

| Ketone | Hydrazone Ligation | Hydrazide-functionalized molecule | Hydrazone | Selective reaction under mild conditions springernature.com |

| Thiol (Mercapto) | Staudinger Ligation | Azide and specific phosphine reagents | Amide bond | Potential cross-reactivity with azides must be managed nih.gov |

| Thiol (Mercapto) | Thiol-Ene Reaction | Alkene-functionalized molecule | Thioether | Often initiated by light or radical initiator |

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting and understanding chemical reactivity and selectivity, thereby guiding experimental design and reducing trial-and-error. acs.org Methods such as Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate transition state energies, and predict the outcomes of reactions involving mercaptoaryl ketones. nih.govresearchgate.net

For this compound, computational studies could:

Predict Site Selectivity: Determine whether reactions will occur preferentially at the thiol or ketone group under various conditions.

Optimize Catalysis: Model the interaction of the molecule with different catalysts to design more efficient and selective cross-coupling or functionalization reactions. For example, studies on other aryl ketones have shown that coordination to a nickel catalyst can dramatically influence reactivity and selectivity in Suzuki-Miyaura reactions. nih.govscispace.com

Design Novel Reactivity: Computationally explore novel reaction pathways, such as dearomative rearrangements, to create new molecular scaffolds from the mercaptoaryl ketone core. acs.org By calculating activation energies (ΔG‡), researchers can assess the feasibility of a proposed reaction before attempting it in the lab.

| Computational Method | Objective | Predicted Parameter | Potential Impact on Mercaptoaryl Ketone Chemistry |

|---|---|---|---|

| Density Functional Theory (DFT) | Predict reaction feasibility | Transition State Energy (ΔG‡) acs.org | Identifies viable synthetic routes and avoids unfeasible ones. |

| Molecular Dynamics (MD) | Simulate catalyst-substrate binding | Binding Free Energy | Aids in the design of selective catalysts for functionalization. |

| Quantitative Structure-Activity Relationship (QSAR) | Model electronic effects of substituents | Reaction Rate Constants | Guides the design of derivatives with enhanced reactivity. |

Sustainable and Circular Economy Approaches in Mercaptoaryl Ketone Chemistry

Modern chemical synthesis is increasingly guided by the principles of green chemistry and the circular economy, which aim to minimize waste, reduce energy consumption, and utilize renewable resources. noviams.comwhiterose.ac.uk Future research into the synthesis of this compound and related compounds should prioritize these principles.

Key research avenues include:

Catalytic Methods: Developing catalytic routes that are superior to stoichiometric reagents, thereby increasing atom economy and reducing waste. noviams.com This includes exploring photocatalytic and electrochemical methods for synthesizing organosulfur compounds. nih.govresearchgate.net

Renewable Feedstocks: Investigating synthetic pathways that start from bio-based or waste-derived raw materials rather than depleting fossil fuels. noviams.comtarosdiscovery.com

Solvent Minimization: Utilizing solvent-free reaction conditions or replacing hazardous organic solvents with greener alternatives like water or supercritical CO₂.

Circular Design: Designing the lifecycle of mercaptoaryl ketones to ensure that they can be recycled or degraded into non-harmful substances after use. This involves a shift from a linear "take-make-waste" model to a circular one where materials are kept in use. whiterose.ac.ukscielo.br Recent advances in sustainable organosulfur chemistry focus on waste-free C-C coupling techniques that leverage the unique electronic properties of sulfur. researchgate.net

| Green Chemistry Principle | Traditional Approach | Sustainable Future Direction |

|---|---|---|

| Atom Economy | Use of stoichiometric reagents leading to significant waste. | Employing selective catalytic reagents to maximize incorporation of starting materials into the final product. noviams.com |

| Energy Efficiency | Reactions requiring high temperatures and pressures. | Developing synthetic methods that proceed at ambient temperature and pressure, such as photocatalysis. nih.gov |

| Renewable Feedstocks | Dependence on petrochemical starting materials. | Sourcing starting materials from biomass or waste streams. tarosdiscovery.com |

| Hazardous Substance Reduction | Use of toxic solvents and reagents. | Designing safer molecules and processes, and using benign solvents. tarosdiscovery.com |

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(2-Ethyl-5-mercaptophenyl)propan-1-one with high purity?

Methodological Answer:

A two-step Friedel-Crafts acylation is commonly used for arylpropanones. First, protect the thiol (-SH) group in the precursor (e.g., 2-ethyl-5-mercaptophenol) using acetyl chloride to prevent oxidation during acylation. React the protected intermediate with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone. Deprotect the thiol using basic hydrolysis (NaOH/ethanol). Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can steric effects of the 2-ethyl group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

The 2-ethyl group creates steric hindrance, directing electrophiles to the less hindered 4-position of the aromatic ring. Computational modeling (DFT calculations) can predict reactivity patterns. Experimentally, bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) can be performed, followed by LC-MS analysis to identify substitution sites. Compare results with analogous compounds (e.g., 1-(2,5-dimethylphenyl)propan-1-one) to validate steric vs. electronic effects .

Basic: What spectroscopic techniques are optimal for characterizing the thiol and ketone functionalities?

Methodological Answer:

- FTIR: Confirm the ketone (C=O stretch ~1700 cm⁻¹) and thiol (-SH stretch ~2550 cm⁻¹).

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂). The thiol proton may appear as a broad singlet (~δ 3.5 ppm) but is often absent due to exchange broadening.

- HRMS: Validate molecular weight (C₁₁H₁₄OS requires m/z 194.0768). Reference spectral data from similar compounds (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one) for comparative analysis .

Advanced: How does the thiol group impact oxidative stability, and how can degradation be mitigated?

Methodological Answer:

The thiol group is prone to oxidation, forming disulfide dimers. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can quantify degradation. Use antioxidants (e.g., BHT) or store under nitrogen. Compare with structurally related compounds (e.g., methyl kakuol, a benzodioxolylpropanone) to assess degradation kinetics. For long-term storage, lyophilization in amber vials is recommended .

Basic: How to resolve contradictions in reported solubility data for arylpropanones?

Methodological Answer:

Solubility discrepancies often arise from crystallinity or hydration states. Perform dynamic light scattering (DLS) to assess aggregation. Use Hansen solubility parameters (HSPs) to identify optimal solvents. For example, polar aprotic solvents (DMSO, DMF) typically dissolve arylpropanones better than hydrocarbons. Compare with analogues like 1-(3-Hydroxyphenyl)propan-1-one, noting substituent effects on polarity .

Advanced: What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For enzyme inhibition assays, pre-incubate the compound with the target (e.g., cytochrome P450 isoforms) and monitor activity via fluorogenic substrates. Molecular docking (AutoDock Vina) can predict binding modes, leveraging the thiol’s potential for covalent interactions. Cross-reference with cathinone derivatives, which share structural motifs .

Advanced: How to address conflicting reactivity data in nucleophilic aromatic substitution (NAS) studies?

Methodological Answer:

Contradictions may arise from solvent polarity or catalyst choice. Systematically vary conditions (e.g., DMF vs. THF, K₂CO₃ vs. Cs₂CO₃) and track reaction outcomes via GC-MS. Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Compare with electron-rich arylpropanones (e.g., 1-(4-methoxyphenyl)ethan-1-one) to isolate electronic vs. steric contributions .

Basic: What chromatographic methods are suitable for separating this compound from by-products?

Methodological Answer:

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 to 50:50 gradient) effectively resolves arylpropanones. For GC-MS, derivatize the thiol with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve volatility. Validate methods using certified reference materials (e.g., 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one) .

Advanced: How to design a stability-indicating assay for quantifying degradation products?

Methodological Answer:

Forced degradation studies (acid/base/oxidative stress) coupled with UPLC-QTOF-MS can identify major degradation pathways. Use principal component analysis (PCA) to distinguish degradation profiles. Calibrate against synthetic standards (e.g., disulfide dimer) for quantification. Reference protocols from studies on 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, which shares labile functional groups .

Advanced: What computational tools predict the compound’s environmental fate or toxicity?

Methodological Answer:

Use EPI Suite (EPA) for biodegradation half-life and ECOSAR for ecotoxicity. Molecular dynamics (MD) simulations can model interactions with soil organic matter. Cross-validate with experimental data from structurally similar compounds (e.g., 1-(2,3,4-Trihydroxy-phenyl)-propan-1-one) to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.